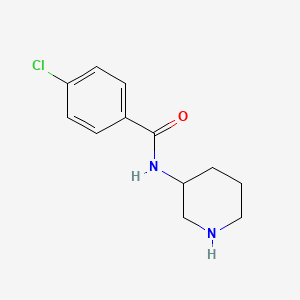

4-chloro-N-(piperidin-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-piperidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBIMBIEKWBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) derivatives represent a prominent class of compounds in pharmaceutical research, characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. ijert.org These compounds have been investigated for various therapeutic applications, including as antipsychotic, antiemetic, and prokinetic agents. The substitution pattern on both the benzene ring and the amide nitrogen plays a crucial role in determining the pharmacological profile of these derivatives.

The presence of a chlorine atom at the 4-position of the benzene ring, as seen in 4-chloro-N-(piperidin-3-yl)benzamide, is a common feature in many biologically active molecules. This substitution can influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target. Research into various N-substituted benzamides has demonstrated their potential as antitumor agents. researchgate.net For instance, a series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is another key structural feature of this compound. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. rasayanjournal.co.inresearchgate.net Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in the design of new therapeutic agents.

Significance in Contemporary Medicinal Chemistry and Drug Discovery

Established Synthetic Routes to N-(piperidin-3-yl)benzamide Scaffolds

The construction of the N-(piperidin-3-yl)benzamide scaffold is most commonly achieved through standard amide bond formation, a cornerstone of organic synthesis. This transformation typically involves the coupling of a piperidin-3-amine (B1201142) derivative with an activated benzoic acid species.

The most direct and widely employed method is the acylation of 3-aminopiperidine with a benzoyl chloride, in this case, 4-chlorobenzoyl chloride. This reaction is generally performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. nih.govnih.gov The reaction proceeds efficiently under mild conditions, often at room temperature, in an appropriate aprotic solvent like dichloromethane (B109758) or ethyl methyl ketone. nih.govnih.gov

Alternative methods for amide bond formation can also be employed, utilizing various coupling reagents to activate the carboxylic acid (4-chlorobenzoic acid). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Specific Examples | Byproducts |

| Carbodiimides | DCC, EDC | Ureas |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxides |

| Uronium/Guanidinium Salts | HBTU, HATU | Tetramethylurea |

| Chloroformates | Isobutyl chloroformate | CO₂, Alcohols |

This fundamental coupling chemistry provides a reliable and versatile entry point to the N-(piperidin-3-yl)benzamide core structure, which can then be further elaborated. nih.gov

Strategies for Chloro Substitution on the Benzamide Ring

The introduction of the chlorine atom at the 4-position of the benzamide ring is a critical step that significantly influences the compound's electronic and lipophilic properties. The strategy for this substitution is almost exclusively accomplished by using a pre-functionalized aromatic starting material.

Alternatively, the chlorine can be introduced onto the benzene (B151609) ring via an electrophilic aromatic substitution reaction prior to its elaboration into the benzamide. The direct chlorination of benzene or a benzoic acid precursor can be achieved using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com

In the case of benzoic acid, the carboxylic acid group is a meta-directing deactivator. libretexts.org Therefore, direct chlorination would yield primarily 3-chlorobenzoic acid. To obtain the desired 4-chloro isomer, one must start with a precursor that directs substitution to the para position. For example, the chlorination of toluene (B28343) yields a mixture of ortho- and para-chlorotoluene, from which the para isomer can be separated and subsequently oxidized to 4-chlorobenzoic acid. youtube.com Given the commercial availability and efficiency of using 4-chlorobenzoyl chloride, this latter multi-step approach is less common in practice for this specific target. nih.gov

Stereoselective Synthesis of Piperidin-3-yl Moiety

The piperidin-3-yl moiety contains a stereocenter (unless a second substituent at the 5-position creates a meso compound), making the stereoselective synthesis of this fragment a key challenge for accessing enantiomerically pure final products. Functionalized piperidines are ubiquitous in pharmaceuticals, and their stereochemistry often plays a crucial role in their biological activity. rsc.org A variety of advanced synthetic methods have been developed to address this challenge. nih.gov

Key Stereoselective Strategies:

Hydrogenation of Pyridine (B92270) Precursors: The asymmetric hydrogenation of suitably substituted pyridine rings or their activated pyridinium (B92312) salt derivatives is a powerful method for establishing the stereochemistry of the piperidine ring. nih.gov This often requires specialized chiral transition-metal catalysts (e.g., based on rhodium or iridium) to achieve high levels of enantioselectivity.

Resolution of Racemates: Classical resolution involves separating a racemic mixture of 3-aminopiperidine derivatives using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-lysine), as starting materials. rsc.org A series of chemical transformations converts the initial chiral building block into the desired enantiomerically pure piperidine derivative.

Asymmetric Multi-component Reactions: Reactions like the vinylogous Mannich reaction can be used to construct substituted dihydropyridinones in a stereoselective manner. rsc.orgscispace.com These intermediates can then be further reduced and modified to yield chiral piperidines. For instance, a three-component reaction of an aldehyde, an amine, and a dienolate can generate complex piperidine precursors with good stereocontrol. scispace.com

Catalytic Enantioselective Methods: Modern methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, allow for the enantioselective functionalization of dihydropyridines to access enantioenriched 3-substituted piperidines. acs.org This strategy provides a flexible route to a wide array of chiral piperidine building blocks.

Table 2: Comparison of Stereoselective Synthetic Methods for Piperidines

| Method | Advantages | Disadvantages |

| Asymmetric Hydrogenation | High atom economy; potentially high enantioselectivity. | Requires specialized catalysts and high-pressure equipment. |

| Chiral Resolution | Technically straightforward; applicable to many amines. | Maximum 50% yield; may require extensive screening of resolving agents. |

| Chiral Pool Synthesis | Provides absolute stereochemical control. | Limited by the availability of suitable starting materials; can involve lengthy synthetic sequences. |

| Multi-component Reactions | Rapidly builds molecular complexity; convergent. | Optimization can be complex; may require specific chiral auxiliaries or catalysts. |

| Asymmetric Heck Reaction | High enantioselectivity; broad functional group tolerance. acs.org | Requires multi-step process including partial reduction of pyridine. acs.org |

Derivatization Strategies for Structural Modification and Analog Generation

To explore the chemical space around this compound and generate analogs for structure-activity relationship (SAR) studies, derivatization can be performed at several key positions on the molecule.

Piperidine Nitrogen (N1 Position): The secondary amine of the piperidine ring is the most common site for modification. It can be readily functionalized through N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Furthermore, N-acylation with acyl chlorides or carboxylic acids (using coupling reagents) can introduce a variety of amide, carbamate, urea, or sulfonamide groups. This strategy is widely used to modulate the polarity, basicity, and steric bulk of the piperidine moiety. nih.gov

Benzamide Aromatic Ring: The chloro-substituted benzene ring offers multiple opportunities for modification. The chlorine atom itself can be replaced by other functional groups via nucleophilic aromatic substitution (if the ring is sufficiently activated) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Additional substituents can be introduced onto the ring using electrophilic aromatic substitution, although the regiochemical outcome will be dictated by the directing effects of the existing amide and chlorine substituents.

Piperidine Ring Carbon Skeleton: While more synthetically challenging, modifications can be made to the piperidine ring itself. This often requires starting from a different, more highly functionalized piperidine precursor. For example, using a piperidine-3-amine with additional substituents at the 2-, 4-, 5-, or 6-positions would generate a diverse set of analogs. The synthesis of such precursors would rely on the stereoselective methods described in the previous section.

Table 3: Overview of Derivatization Strategies

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Groups |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | Tertiary amines |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary amines | |

| N-Acylation | Acyl chloride, Base | Amides | |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamides | |

| Benzamide Ring | Cross-Coupling | Boronic acids, Pd catalyst (Suzuki) | Biaryls |

| Cross-Coupling | Amines, Pd catalyst (Buchwald) | Diaryl amines | |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro groups | |

| Piperidine Ring | De novo synthesis | Start from substituted piperidines | Alkyl, Hydroxyl, etc. |

These derivatization strategies provide a powerful toolkit for systematically modifying the structure of this compound to optimize its properties for various applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Chloro N Piperidin 3 Yl Benzamide Derivatives

Influence of Benzamide (B126) Ring Substitutions on Biological Activity

The substitution pattern on the benzamide ring is a critical determinant of the biological activity of N-piperidinyl benzamide derivatives. While direct structure-activity relationship (SAR) studies on 4-chloro-N-(piperidin-3-yl)benzamide are not extensively detailed in the available literature, analysis of related benzamide series provides significant insights into the influence of various substituents.

In a series of novel benzamides designed as potential pesticides, the nature and position of substituents on the benzene (B151609) ring were found to significantly affect fungicidal activity. For instance, compounds bearing a 2-fluoro substituent on the benzamide ring demonstrated superior inhibitory activity against a panel of fungi compared to other halogenated or substituted analogues. This suggests that small, electronegative groups at the ortho position of the benzamide ring can be favorable for certain biological activities.

Further studies on different classes of benzamides have elaborated on these relationships. In one series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for antidiabetic properties, a combination of electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on an N-phenyl ring was found to strongly enhance inhibitory activity against α-glucosidase and α-amylase. nih.gov For example, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) was the most potent in the series, showing significantly better inhibition than the standard drug, acarbose. nih.gov This highlights that a finely tuned electronic profile on the N-aryl substituent of the benzamide is crucial for potent inhibition. nih.gov

The table below summarizes the influence of various substituents on the benzamide moiety on the α-glucosidase inhibitory activity from this related series. nih.gov

| Compound | R-group on N-phenyl | IC50 (µM) for α-glucosidase |

| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 |

| Acarbose (Standard) | N/A | 39.48 ± 0.80 |

This interactive table allows for the comparison of different substitutions on the N-phenyl ring of a related benzamide series and their impact on α-glucosidase inhibition.

In another study focusing on 2-phenoxybenzamides with antiplasmodial activity, the substitution on the phenoxy ring (attached to the benzamide) was critical. A 4-fluorophenoxy moiety was found to be favorable for activity. Replacement of this group with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a decrease in potency. This indicates that specific electronic and steric properties conferred by the substituent are essential for optimal target interaction.

These findings collectively suggest that for the this compound scaffold, modifications to the benzamide ring, including the position and electronic nature of substituents, would likely have a profound impact on biological activity. The existing 4-chloro substituent already provides a specific electronic and steric profile, and further substitutions would need to be considered in the context of the target binding site.

Stereochemical Aspects of the Piperidine (B6355638) Ring and Efficacy Modulation

The presence of a substituent at the 3-position of the piperidine ring introduces a chiral center, meaning that this compound can exist as two distinct enantiomers, (R) and (S). Stereochemistry is widely recognized as a critical factor in pharmacology, as biological targets such as enzymes and receptors are themselves chiral, often leading to stereoselective interactions. mdpi.com

While specific studies isolating and comparing the enantiomers of this compound were not found, research on related N-(piperidin-3-yl) derivatives underscores the importance of this stereocenter. In the development of potent renin inhibitors, a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides was designed. nih.govresearchgate.net The introduction of a basic amine, such as the one on the piperidine ring, was deemed essential for forming key interactions with the two aspartic acid residues in the catalytic site of renin. nih.govresearchgate.net The precise spatial orientation of this amine, dictated by the stereochemistry at the C3 position of the piperidine ring, is crucial for establishing this optimal hydrogen bonding.

General principles of pharmacology suggest that one enantiomer will typically exhibit a higher affinity and/or efficacy for the biological target than the other. This difference in activity can be dramatic. For instance, in a study of nature-inspired chiral compounds, only isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was at play. mdpi.com Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different pharmacological profiles, with one form potentially being significantly more active or selective than the other. The determination of the optimal stereoisomer is a key step in the optimization of such compounds.

Positional Isomer Effects on Pharmacological Profiles (e.g., piperidin-3-yl vs. piperidin-4-yl)

In a structure-activity relationship study of a series of benzamides designed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a direct comparison between positional isomers was made. nih.gov Researchers found that moving an N-methylpiperidine substituent from the 4-position to the 3-position of an ether linkage on the benzamide was tolerated but resulted in a less active compound. nih.gov

The table below illustrates the difference in inhibitory activity observed between these positional isomers. nih.gov

| Compound | Piperidine Linkage Position | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |

| 10m (ML352) | 4-position (N-methylpiperidine ether) | Potent | Potent |

| 10n | 3-position (N-methylpiperidine ether) | Less Active | Less Active |

This interactive table demonstrates the impact of altering the substituent position on the piperidine ring on CHT inhibitory activity.

This finding suggests that for that particular biological target, the geometry afforded by the 4-substituted piperidine allows for a more optimal fit within the binding site compared to the 3-substituted analogue. The 4-substituted isomer has a plane of symmetry (when unsubstituted on the ring), while the 3-substituted isomer is chiral and presents its substituents at different vectors. This fundamental difference in three-dimensional structure is often the root cause of the observed differences in pharmacological activity. Therefore, the choice between a piperidin-3-yl and a piperidin-4-yl scaffold is a critical decision in the design of new therapeutic agents, with the optimal choice being target-dependent.

Rational Design Principles for Optimized Target Interactions

The development of potent and selective inhibitors based on the N-(piperidin-yl)benzamide scaffold often relies on rational, structure-based drug design (SBDD). This approach uses detailed knowledge of the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity.

A clear example of this is the development of N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors. nih.govresearchgate.net The design process started with a fragment-based hit, which was then systematically built upon to enhance its potency. A key element of the rational design was the introduction of a basic amine group, specifically the piperidin-3-yl moiety. This was designed to interact with the catalytically crucial aspartic acid dyad (Asp32 and Asp215) in the active site of renin. nih.govresearchgate.net

The optimization process also focused on improving interactions with the S1 and S3 binding pockets of the enzyme. This led to the design of derivatives that could induce a favorable conformational change in the enzyme, specifically causing a structural shift of a leucine (B10760876) residue (Leu114) from a 'Leu-in' to a 'Leu-out' position. nih.govresearchgate.net This induced-fit mechanism created a new sub-pocket that could be exploited for enhanced binding. Through this iterative, structure-guided approach, researchers were able to increase the inhibitory potency of their lead compound by a remarkable 65,000-fold, culminating in the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide 14 . nih.gov This dramatic improvement was achieved with the addition of only seven heavy atoms to the original fragment, underscoring the power of rational design principles. nih.gov

This strategy highlights several key principles applicable to the design of derivatives of this compound:

Identification of Key Interactions: Understanding the essential binding interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target.

Exploitation of Pockets: Modifying the scaffold to better occupy and interact with specific binding pockets within the active site.

Induced-Fit Mechanisms: Designing ligands that can induce conformational changes in the target protein to create novel, high-affinity binding modes.

Stereochemical Optimization: Ensuring the correct stereochemistry for optimal orientation of key functional groups.

By applying these principles, the this compound scaffold can be rationally modified to create highly potent and selective modulators of various biological targets.

Computational Chemistry and Molecular Modeling Approaches for 4 Chloro N Piperidin 3 Yl Benzamide

Ligand-Based Drug Design Strategies

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These strategies rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For 4-chloro-N-(piperidin-3-yl)benzamide and its analogs, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are pivotal.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related benzamide (B126) and piperidine (B6355638) derivatives, a QSAR model can be developed to predict the activity of novel, unsynthesized analogs. chalcogen.ro Key molecular descriptors are calculated for each compound, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the electron-withdrawing nature of the chlorine atom on the benzamide ring significantly influences the electronic distribution and potential interactions with a target.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The conformation of the piperidine ring is a critical steric factor.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms within the molecule.

A hypothetical QSAR study on a series of N-(piperidin-3-yl)benzamide analogs might yield an equation that highlights the importance of specific physicochemical properties for their biological activity. nih.gov For example, a model could indicate that increased hydrophobicity at the 4-position of the benzoyl ring and specific steric bulk on the piperidine nitrogen are beneficial for activity. nih.gov Such models guide the rational design of new derivatives with potentially improved potency.

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Specific Descriptor | Role in LBDD |

| Electronic | Hammett constant (σ) of the 4-chloro substituent | Quantifies the electron-withdrawing effect on the aromatic ring, influencing binding affinity. |

| Hydrophobic | Calculated LogP (cLogP) | Predicts the molecule's partitioning between aqueous and lipid environments, affecting cell permeability. |

| Steric | Molar Refractivity (MR) of substituents | Describes the volume and polarizability of different parts of the molecule, impacting receptor fit. |

| Topological | Wiener Index | Relates to the branching of the molecular structure, which can influence receptor binding. |

Structure-Based Drug Design (SBDD) and Molecular Docking Simulations

In contrast to LBDD, structure-based drug design (SBDD) is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. washington.edu Molecular docking is a primary technique in SBDD, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. scispace.comnih.gov

For this compound, molecular docking simulations can be performed against the active site of a potential target enzyme or receptor. mdpi.comnih.gov The process involves:

Preparation of the Receptor and Ligand: The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). scispace.com The structure of this compound is built and its energy is minimized to obtain a stable 3D conformation.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding pocket. atauni.edu.tr

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. atauni.edu.tr The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Crystal structures of related benzamide and piperidine derivatives reveal common interaction patterns. who.intnih.govnih.gov For this compound, key interactions could include:

A hydrogen bond between the amide N-H group and a hydrogen bond acceptor residue in the protein.

A hydrogen bond from a donor residue in the protein to the amide carbonyl oxygen.

Hydrophobic interactions between the 4-chlorophenyl ring and nonpolar residues.

Potential ionic or hydrogen bond interactions involving the secondary amine of the piperidine ring.

These simulations can predict how tightly the compound binds to its target and provide a rationale for its activity at the atomic level, guiding further optimization. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. nih.gov

A potential pharmacophore model for ligands of the same target as this compound could include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide nitrogen), a hydrophobic aromatic region (the chlorophenyl ring), and a positive ionizable feature (the piperidine nitrogen). nih.gov

Once a robust pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This is a computationally efficient method to identify new chemical scaffolds that may have the desired biological activity, thus diversifying the pool of potential drug candidates.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (N-H) | Forms hydrogen bonds with acceptor groups on the receptor. |

| Aromatic Ring (AR) | 4-chlorophenyl group | Engages in hydrophobic or π-π stacking interactions. |

| Positive Ionizable (PI) | Piperidine nitrogen | Can form ionic interactions or hydrogen bonds when protonated. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. niscpr.res.innih.govresearchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule with high accuracy, providing precise bond lengths and angles. niscpr.res.in

Calculate Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Predict Spectroscopic Properties: Simulate vibrational frequencies (FT-IR) and NMR chemical shifts, which can aid in the experimental characterization of the compound. ijert.orgnih.gov

Analyze Reactivity: The MEP map visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding potential metabolic pathways and intermolecular interactions. nih.gov

For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the chlorine atom, making them potential hydrogen bond acceptors. The amide and piperidine protons would exhibit positive potential, marking them as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations solve Newton's equations of motion for all atoms in the system, including the ligand, receptor, and surrounding solvent molecules. mdpi.com

Applying MD simulations to the this compound-receptor complex obtained from docking can:

Assess Binding Stability: MD can evaluate the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result.

Refine Binding Mode: The simulation allows both the ligand and the protein to adjust their conformations, potentially revealing a more accurate binding mode than the static docking pose. researchgate.net

Analyze Conformational Flexibility: It provides insights into the conformational changes of both the ligand and the protein upon binding. For example, it can show the preferred chair conformation of the piperidine ring within the binding pocket.

Calculate Binding Free Energy: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of the binding free energy, which correlates better with experimental binding affinities than simple docking scores.

These simulations provide a more realistic representation of the molecular recognition process, accounting for the inherent flexibility of biological macromolecules and ligands.

Analytical Method Development and Characterization of 4 Chloro N Piperidin 3 Yl Benzamide

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are central to assessing the purity of 4-chloro-N-(piperidin-3-yl)benzamide, separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Detailed research on related benzamide (B126) and piperidine (B6355638) derivatives informs the development of a suitable HPLC method. nih.govwu.ac.thrjptonline.org The method's key parameters would include a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution, especially for basic compounds containing a piperidine ring. researchgate.net Gradient elution is often preferred over isocratic elution to ensure the efficient separation of impurities with a wide range of polarities. Detection is typically performed using a UV detector, set at a wavelength where the chlorophenyl chromophore exhibits maximum absorbance.

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th | | Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | | Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 40 | 10 | | Flow Rate | 1.0 mL/min wu.ac.th | | Column Temperature | 25 °C wu.ac.th | | Injection Volume | 5 µL wu.ac.th | | Detection Wavelength | 265 nm wu.ac.th |

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quantifying the purity of this compound.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. google.com The applicability of GC for this compound requires careful consideration of its thermal stability and volatility. The presence of the amide functional group and the secondary amine within the piperidine ring can lead to issues such as peak tailing and potential on-column degradation at the high temperatures required for volatilization. oup.com

To overcome these challenges, derivatization is often employed. oup.com The N-H groups of the amide and piperidine can be derivatized, for instance with agents like pentafluorobenzoyl chloride, to create a more volatile and thermally stable compound with improved chromatographic properties. oup.com The choice of a capillary column is also critical; a column with a stationary phase designed for the analysis of basic compounds, such as an Agilent CP-Sil 8 CB for Amines, would be preferable to minimize peak tailing. google.com

GC coupled with a mass spectrometer (GC-MS) can serve as a powerful tool for identity confirmation, providing both retention time and mass spectral data. However, for routine purity analysis, HPLC is generally the more direct and robust method for a compound of this nature.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the chlorobenzoyl group, the protons on the piperidine ring, and the amide proton. The aromatic protons would typically appear as two doublets in the downfield region (around 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methine proton at the C3 position, adjacent to the amide nitrogen, would likely appear as a distinct multiplet. The amide (N-H) proton would be visible as a broad singlet or a doublet, with its chemical shift being solvent-dependent.

¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-170 ppm. niscpr.res.in The aromatic carbons would appear in the 125-140 ppm region, and the aliphatic carbons of the piperidine ring would resonate in the upfield region (20-60 ppm). organicchemistrydata.org

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 - 7.9 | Doublet (d) |

| Aromatic (ortho to Cl) | ~7.5 - 7.6 | Doublet (d) |

| Amide (N-H) | Variable (e.g., ~8.1) | Broad Singlet (br s) or Doublet (d) |

| Piperidine CH (C3) | ~3.8 - 4.2 | Multiplet (m) |

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 - 170 |

| Aromatic (C-Cl) | ~135 - 139 |

| Aromatic (C-C=O) | ~132 - 136 |

| Aromatic (CH ortho to C=O) | ~129 - 131 |

| Aromatic (CH ortho to Cl) | ~128 - 130 |

| Piperidine (C3) | ~45 - 55 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1630-1680 cm⁻¹. researchgate.netmdpi.com The N-H stretching vibration would appear as a band in the 3250-3500 cm⁻¹ range. ijert.org The N-H bending vibration (Amide II band) is typically observed around 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring occurs just below 3000 cm⁻¹. mdpi.com The C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹. ijert.org

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3250 - 3500 ijert.org |

| C-H (Aromatic) | Stretch | 3010 - 3080 mdpi.com |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1630 - 1680 researchgate.netmdpi.com |

| C=C (Aromatic) | Stretch | 1400 - 1600 mdpi.com |

| N-H (Amide II) | Bend | 1510 - 1570 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. oup.com Using an ionization technique such as electrospray ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks separated by two mass units with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Expected fragmentations include the cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and a fragment corresponding to the protonated 3-aminopiperidine.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z (³⁵Cl/³⁷Cl) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₆ClN₂O]⁺ | 241.1 / 243.1 | Protonated Molecular Ion |

| [C₇H₄OCl]⁺ | [C₇H₄OCl]⁺ | 139.0 / 141.0 | 4-chlorobenzoyl cation |

X-ray Crystallography for Solid-State Structure Elucidation

As of the date of this article, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state remain undetermined.

Quantitative Analytical Method Validation for Research Use

Similarly, a thorough search of analytical chemistry literature did not yield any published and validated quantitative methods specifically for the analysis of this compound in a research context. The development and validation of such a method, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would involve assessing parameters such as:

Specificity: Ensuring the method can distinguish the analyte from potential impurities or degradation products.

Linearity: Establishing a proportional relationship between the concentration of the analyte and the analytical signal.

Accuracy: Determining the closeness of the measured value to the true value.

Precision: Assessing the degree of scatter between a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Without experimental data from such a validation study, it is not possible to provide a reliable and accurate quantitative analytical procedure for this compound. While general principles of analytical method development are well-established, their specific application and the resulting validation data are unique to the compound .

Potential Therapeutic Applications and Future Research Directions

Exploratory Research in Oncological Targets (e.g., Anti-tumor, Cell Cycle Inhibition)

The quest for novel and effective anticancer agents has led researchers to explore the potential of benzamide (B126) and piperidine (B6355638) derivatives. These compounds have shown promise in targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Anti-tumor and Cytotoxic Activities:

Numerous studies have highlighted the anti-tumor properties of benzamide and piperidine-containing molecules. For instance, novel benzamide derivatives have been designed and synthesized with the aim of exploring their broad-spectrum anticancer potential. researchgate.net One study reported a series of benzamide derivatives that exhibited potent antiproliferative activity across multiple cancer cell lines, with particularly strong effects observed in gastric cancer cells. researchgate.net The mechanism of action for some of these derivatives involves the induction of significant intracellular reactive oxygen species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. researchgate.net

Piperidine moieties are also integral to the anticancer activity of many compounds. researchgate.net They can be found in a number of small molecule targeted therapeutics and are known to enhance potency, selectivity, and bioavailability. researchgate.net Research has shown that piperidine-containing compounds can activate molecular pathways leading to the apoptosis of cancer cells and can regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. researchgate.net

Cell Cycle Inhibition:

A key mechanism through which many anticancer agents exert their effects is by interfering with the cell cycle, leading to arrest at various checkpoints and preventing cancer cell division. N-(piperidin-4-yl)benzamide derivatives, which are structurally similar to the subject compound, have been evaluated as potential cell cycle inhibitors. nih.govscience.gov In one study, a novel N-(piperidin-4-yl)benzamide derivative demonstrated potent biological activity against HepG2 (liver cancer) cells. nih.govscience.gov Mechanistic studies revealed that this compound inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21 and p53, ultimately leading to cell cycle arrest through a p53/p21-dependent pathway. nih.govscience.gov

Furthermore, other benzamide derivatives have been shown to arrest the cell cycle at the G2/M phase in human colorectal cancer cells. nih.gov This arrest is often accompanied by the accumulation of DNA double-strand breaks and a reduction in mitochondrial membrane potential, ultimately inducing apoptosis. nih.gov

Interactive Data Table: Anticancer Activity of Benzamide and Piperidine Derivatives

| Compound Class | Cancer Type | Mechanism of Action | Reference |

| Benzamide Derivatives | Gastric Cancer | ROS-mediated mitochondrial dysfunction, apoptosis | researchgate.net |

| Benzamide Derivatives | Colorectal Cancer | PARP-1 inhibition, G2/M cell cycle arrest, apoptosis | nih.gov |

| N-(piperidin-4-yl)benzamide Derivatives | Liver Cancer (HepG2) | p53/p21-dependent cell cycle arrest | nih.govscience.gov |

| Benzoxazole-appended piperidine derivatives | Breast Cancer | Apoptosis induction | indexcopernicus.com |

Investigation in Neurological and Neuropsychiatric Disorders (e.g., Alzheimer's, Schizophrenia, Depression, Parkinson's, Anxiety, ADHD)

The benzamide-piperidine scaffold is a cornerstone in the development of therapies for a range of neurological and neuropsychiatric disorders. The versatility of this chemical structure allows for the modulation of various targets within the central nervous system (CNS).

Alzheimer's Disease:

A significant area of investigation for benzamide-piperidine derivatives is in the treatment of Alzheimer's disease. One promising strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. walshmedicalmedia.com Novel series of benzamide derivatives containing a piperidine core have been synthesized and evaluated for their AChE inhibitory activity, with some compounds showing high potency. walshmedicalmedia.com The design of these molecules is often inspired by existing drugs like donepezil, where the benzamide group mimics the aromatic character and the piperidine ring provides a key structural element. walshmedicalmedia.com The piperidine nucleus is considered a promising scaffold for developing anti-Alzheimer's agents due to its presence in numerous compounds targeting the disease's pathology. researchgate.net

Schizophrenia, Depression, Anxiety, and ADHD:

The modulation of cholinergic signaling through targets like the presynaptic choline (B1196258) transporter (CHT) is another avenue of research for benzamide-piperidine derivatives. mdpi.com Perturbations in cholinergic signaling are associated with a variety of conditions, including ADHD, schizophrenia, and depression. mdpi.com Researchers have explored 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of CHT. mdpi.com

Furthermore, the serotonergic system is a key target for treating depression and anxiety. A novel 5-HT3 receptor antagonist, N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide, has demonstrated potential antidepressant and anti-anxiety-like effects in preclinical models. researchgate.net This highlights the potential for benzamide-containing structures to modulate serotonin (B10506) pathways.

Parkinson's Disease:

The role of piperidine derivatives in Parkinson's disease is more complex. While some studies have investigated their potential therapeutic effects, others have noted that piperidine itself can antagonize the effects of levodopa, a primary treatment for Parkinson's. nih.gov This suggests that the specific structure and substitutions on the piperidine ring are critical in determining its pharmacological activity in this context.

Neuroprotection:

Beyond specific disorders, benzamide and piperidine derivatives are being investigated for their neuroprotective properties. For instance, 2-piperidinyl phenyl benzamides have been identified as positive allosteric modulators of the prostaglandin (B15479496) receptor EP2, which can offer neuroprotection against excitotoxicity. researchgate.net

Anti-infective Potentials (e.g., Anti-fungal, Anti-tubercular, Antiviral)

The emergence of drug-resistant pathogens has spurred the search for new anti-infective agents. The benzamide-piperidine scaffold has been explored for its potential to combat a variety of infectious agents.

Anti-bacterial and Anti-fungal Properties:

Piperidine derivatives have demonstrated notable antibacterial activity. Studies have shown that certain novel piperidine derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. walshmedicalmedia.com For example, some synthesized compounds showed significant antibacterial activity against Enterococcus faecalis, Corynebacterium diphtheriae, Staphylococcus aureus, and Escherichia coli. walshmedicalmedia.com Furthermore, sulfonamide derivatives containing a piperidine moiety have been developed as new bactericide leads for managing plant bacterial diseases, showing excellent potency against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. researchgate.net While some piperidine compounds have shown activity against fungal species like Aspergillus niger and Candida albicans, others have displayed no activity against certain fungi. researchgate.net

Anti-tubercular Activity:

The fight against tuberculosis, caused by Mycobacterium tuberculosis, requires a continuous pipeline of new drugs. While direct evidence for 4-chloro-N-(piperidin-3-yl)benzamide is lacking, related heterocyclic compounds have shown promise. For instance, nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis cell lines. nih.gov Additionally, other novel chemical entities are being explored as potential anti-tubercular agents, targeting various essential enzymes in the bacterium. nih.gov

Antiviral Activity:

Benzamide derivatives are also being investigated for their antiviral properties. For example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza virus agents. science.gov Some of these compounds demonstrated significant activity against the influenza A virus (H1N1) by interacting with the viral ribonucleoprotein. science.gov This suggests that the benzamide scaffold can be a valuable starting point for the development of new antiviral drugs.

Anti-inflammatory Properties

Inflammation is a key pathological feature of numerous chronic diseases. The benzamide and piperidine moieties are present in many compounds with anti-inflammatory properties.

Benzamide derivatives have been reported to possess anti-inflammatory activity. walshmedicalmedia.comnih.gov For instance, a series of novel substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes. walshmedicalmedia.com Some of these compounds demonstrated promising anti-inflammatory activity in vivo with a reduced risk of gastrointestinal side effects compared to standard drugs like indomethacin. walshmedicalmedia.com

The piperidine nucleus is also a common feature in molecules with anti-inflammatory effects. indexcopernicus.comnih.gov Piperidine derivatives are being explored for their potential to treat various inflammatory conditions. indexcopernicus.comnih.gov For example, novel piperidine-substituted triazine derivatives have been synthesized and shown to have promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Additionally, the hybridization of natural products with a piperidine scaffold has led to the discovery of potent NLRP3 inflammasome inhibitors, which play a crucial role in the inflammatory response. mdpi.com

Mechanistic studies have shown that some benzamide derivatives exert their anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation. researchgate.net The structure-activity relationship of these compounds is crucial, with substitutions on the benzimidazole (B57391) ring of certain derivatives significantly influencing their anti-inflammatory activity. science.gov

Emerging Therapeutic Areas for Benzamide Scaffolds

The versatility of the benzamide scaffold has led to its exploration in a variety of emerging therapeutic areas beyond its well-established roles. The ability to easily modify its structure allows for the fine-tuning of its pharmacological properties to interact with a diverse range of biological targets.

One significant emerging area is in the treatment of diabetes . Benzamide derivatives have been investigated as glucokinase activators. nih.gov Glucokinase plays a crucial role in glucose metabolism, and its activation can help in the management of hyperglycemia. nih.gov Computational studies have been employed to design and develop potent glucokinase activators based on the benzamide scaffold. nih.gov

Another area of growing interest is the development of multi-target drugs for complex diseases like Alzheimer's . Researchers are designing benzamide derivatives that can simultaneously inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com This multi-target approach is believed to be more effective than single-target therapies.

The benzamide core is also being utilized to develop novel anticancer agents that target specific molecular pathways. For example, benzamide derivatives have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. nih.gov Additionally, novel N-benzylbenzamide derivatives are being developed as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and lead to cancer cell death. google.com

Furthermore, the benzamide structure is being explored for the treatment of pain and itching . Novel benzamide derivatives have shown remarkable effects in suppressing various types of pain, including nociceptive and chronic pain, in preclinical models.

The fight against antibiotic resistance has also seen the emergence of benzamide derivatives as a promising scaffold. Specifically, they are being developed as inhibitors of FtsZ, a crucial protein involved in bacterial cell division, offering a novel target for antibacterial drugs. nih.gov

Design and Evaluation of Next-Generation Benzamide-Piperidine Hybrid Compounds

The combination of the benzamide and piperidine moieties into a single hybrid molecule has proven to be a successful strategy in drug discovery, leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The future design and evaluation of next-generation benzamide-piperidine hybrids will likely focus on several key areas.

Multi-target Directed Ligands (MTDLs):

Given the complex nature of many diseases, the development of MTDLs that can simultaneously modulate multiple biological targets is a promising approach. Future research will likely focus on designing benzamide-piperidine hybrids that can, for example, act as both dopamine (B1211576) D2 and serotonin 5-HT1A/5-HT2A receptor antagonists for the treatment of schizophrenia, or as dual inhibitors of acetylcholinesterase and β-secretase for Alzheimer's disease. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) and Computational Modeling:

A deeper understanding of the SAR of benzamide-piperidine derivatives is crucial for designing more potent and selective compounds. Computational tools such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies will play an increasingly important role in predicting the binding modes and activities of new analogues before their synthesis. nih.gov This will help in optimizing the lead compounds and reducing the time and cost of drug development.

Pharmacokinetic and Safety Profile Optimization:

A major challenge in drug development is ensuring that a compound has good "drug-like" properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Future design strategies will incorporate modifications to the benzamide-piperidine scaffold to improve these properties. This may involve the introduction of specific functional groups to enhance solubility, metabolic stability, and cell permeability while minimizing off-target effects and toxicity.

Novel Synthetic Methodologies:

The development of efficient and versatile synthetic routes is essential for creating diverse libraries of benzamide-piperidine hybrid compounds for biological screening. Researchers will continue to explore new catalytic methods and green chemistry approaches to streamline the synthesis of these complex molecules.

Exploration of New Biological Targets:

While benzamide-piperidine hybrids have been extensively studied for CNS disorders and cancer, their potential in other therapeutic areas remains to be fully explored. Future research will likely involve screening these compounds against a wider range of biological targets to identify new therapeutic applications, such as in inflammatory, metabolic, and infectious diseases.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid Activation | SOCl₂, DCM, 0°C → RT | 85–90 | |

| Amide Coupling | Piperidin-3-amine, DCM, 40°C, 12h | 75 | |

| Purification | Ethanol recrystallization | 90 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 253.1) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 4°C, away from light and moisture .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers validate the molecular target(s) of this compound in biological systems?

Q. Methodological Answer :

- Covalent Binding Assays : Use mass spectrometry to identify adducts (e.g., cysteine residues in PPARδ, as seen in related benzamides) .

- CRISPR Knockout Models : Delete putative targets (e.g., enzymes like acetyl-CoA carboxylase) and assess compound activity loss.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Q. Methodological Answer :

- Challenges :

- Twinning or disorder in the piperidine ring.

- Weak diffraction due to flexible substituents.

- Solutions :

Advanced: How should researchers address contradictory data in catalytic applications of benzamide derivatives?

Q. Methodological Answer :

- Case Study : Suzuki-Miyaura coupling yields vary with ligand choice (e.g., this compound vs. thienopyrimidine analogs) .

- Troubleshooting Steps :

- Verify catalyst purity via ICP-MS.

- Screen solvents (DMF > DMSO) and bases (K₂CO₃ > Cs₂CO₃).

- Use kinetic studies (e.g., GC-MS) to identify rate-limiting steps .

Advanced: What strategies improve the pharmacokinetic profile of this compound for drug development?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.